molecular formula C21H32O3 B12385488 (+/-)17(18)-EpETE methyl ester

(+/-)17(18)-EpETE methyl ester

Cat. No.: B12385488
M. Wt: 332.5 g/mol
InChI Key: WXPZUUKQJWLIOW-FMVRBZNTSA-N
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Description

(+/-)17(18)-EpETE methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA). It is an epoxide of eicosapentaenoic acid, which is a polyunsaturated fatty acid found in fish oils and other marine sources. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)17(18)-EpETE methyl ester typically involves the epoxidation of eicosapentaenoic acid followed by esterification. The epoxidation can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting epoxide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of immobilized catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(+/-)17(18)-EpETE methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+/-)17(18)-EpETE methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)17(18)-EpETE methyl ester involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (+/-)14(15)-EpETE methyl ester
  • (+/-)8(9)-EpETE methyl ester
  • (+/-)11(12)-EpETE methyl ester

Comparison

(+/-)17(18)-EpETE methyl ester is unique due to its specific epoxide position and the resulting biological activity. Compared to other epoxides of eicosapentaenoic acid, it has distinct effects on cellular signaling and enzyme modulation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate

InChI

InChI=1S/C21H32O3/c1-3-19-20(24-19)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(22)23-2/h4,6-7,9-10,12-13,15,19-20H,3,5,8,11,14,16-18H2,1-2H3/b6-4-,9-7-,12-10-,15-13-/t19-,20+/m1/s1

InChI Key

WXPZUUKQJWLIOW-FMVRBZNTSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

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